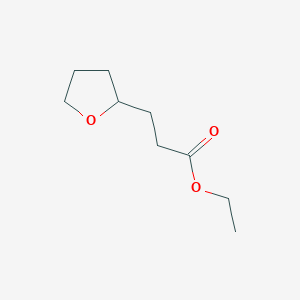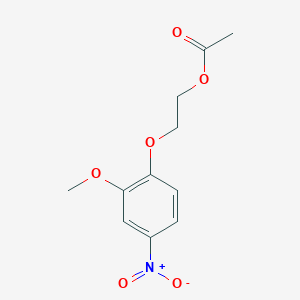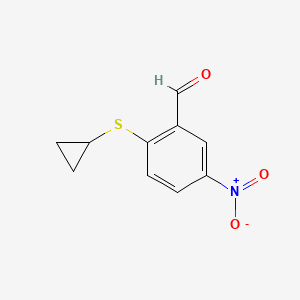![molecular formula C12H7ClN2O B8563125 7-chloro-4-phenylfuro[2,3-d]pyridazine](/img/structure/B8563125.png)
7-chloro-4-phenylfuro[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-phenylfuro[2,3-d]pyridazine is a heterocyclic compound that features a fused pyridazine and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-phenylfuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenylfuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with phosphorus oxychloride (POCl3) to yield the desired pyridazine-furan fused compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4-phenylfuro[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-chloro-4-phenylfuro[2,3-d]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Industry: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-phenylfuro[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into binding sites and exert its effects by either inhibiting or activating the target. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylfuro[3,2-d]pyridazine: Lacks the chloro substituent, which may affect its reactivity and binding properties.
7-Chloro-4-methylfuro[3,2-d]pyridazine: The presence of a methyl group instead of a phenyl group can alter its chemical and biological properties.
4-Phenylpyridazine: Lacks the fused furan ring, which significantly changes its structural and functional characteristics.
Uniqueness
7-chloro-4-phenylfuro[2,3-d]pyridazine is unique due to its fused ring system, which imparts distinct physicochemical properties
Propiedades
Fórmula molecular |
C12H7ClN2O |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
7-chloro-4-phenylfuro[2,3-d]pyridazine |
InChI |
InChI=1S/C12H7ClN2O/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
DCRQQUDMVYYXNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CO3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Hydroxy-1-[4-methylthiophenyl]ethanone](/img/structure/B8563137.png)

